Octadecyl isonicotinate
Overview
Description
Synthesis Analysis
The synthesis of octadecyl derivatives, such as octadecyl acrylate and octadecyl methacrylate, has been achieved through methods like atom transfer radical polymerization (ATRP) and direct esterification. For instance, well-defined homopolymers and copolymers from octadecyl acrylate and octadecyl methacrylate have been synthesized using ATRP, showcasing controlled molar mass and composition (Qin et al., 2003). Direct esterification techniques have also been employed, utilizing octadecyl alcohol and acrylic or methacrylic acid with catalysts to achieve high conversion rates (Zhao, 2000; Zhao-zheng, 2001).
Molecular Structure Analysis
The molecular structure of octadecyl derivatives has been extensively analyzed using techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). These analytical methods confirm the successful synthesis and structural integrity of the octadecyl compounds, providing insights into their molecular configurations and functional groups.
Chemical Reactions and Properties
Octadecyl derivatives participate in various chemical reactions, forming complex structures and exhibiting unique properties. For example, the tandem cyclization of ethyl isonicotinate with cyanoacetylenic alcohols under mild conditions leads to novel polycondensed heterocyclic systems, highlighting the reactive versatility of isonicotinate and its derivatives (Trofimov et al., 2012).
Physical Properties Analysis
The physical properties of octadecyl derivatives, such as octadecyl acrylate and octadecyl methacrylate copolymers, are characterized by analyses like differential scanning calorimetry (DSC) and gel permeation chromatography (GPC). These studies reveal the thermal and molecular weight characteristics of the polymers, essential for understanding their potential applications in materials science.
Chemical Properties Analysis
The chemical properties of octadecyl derivatives are influenced by their synthesis and molecular structure. For instance, the introduction of octadecyl groups into polymers affects their surface energy, adsorption behavior, and stability in various chemical environments. Research on microencapsulated n-octadecane with polyurea shells demonstrates how octadecyl derivatives can enhance phase change properties and encapsulation efficiency, indicating their utility in energy storage and thermal regulation applications (Zhang & Wang, 2009).
Scientific Research Applications
Surface Modification and Dispersion of Cellulose Nanoparticles : Siqueira, Bras, and Dufresne (2010) found that surface chemical modification with n-octadecyl isocyanate allows dispersion of cellulose nanoparticles in organic solvents, enabling the processing of nanocomposite films for a broad range of polymeric matrices (Siqueira, Bras, & Dufresne, 2010).
Separation and Analysis in Chromatography : Research by Ugland et al. (1981) and Szepesi & Gazdag (1981) demonstrated the efficacy of octadecyl columns in high-performance liquid chromatography (HPLC) for separating chlorinated phenols and insulins, respectively. These columns offered superior separation, stability, and speed (Ugland et al., 1981); (Szepesi & Gazdag, 1981).
Extraction of Organic Compounds from Water : Junk and Richard (1988) showed that octadecyl bonded to porous silica can effectively extract organic compounds from water, achieving average recoveries of over 85% for pesticides and polycyclic materials (Junk & Richard, 1988).
Capillary Electrochromatography : Zhang and Rassi (1998, 1999) explored the use of novel octadecylsulfonated silica (ODSS) stationary phases in capillary electrochromatography for fast and consistent electroosmotic flow, effective for separating nucleosides and bases (Zhang & Rassi, 1998); (Zhang & El Rassi, 1999).
pH Electrode Development : Oesch et al. (1987) developed a miniaturized pH electrode based on octadecyl isonicotinate, effective in the pH range of 0 to 4 and with a lifetime of at least five months, useful for intraluminal measurements in the upper gastrointestinal tract (Oesch, Brzózka, Xu, & Simon, 1987).
Gas Chromatographic Analyses : Akapo (1995) found that micropacked columns with polymeric n-octadecyl packings provided better retention characteristics for light hydrocarbons and were usable at temperatures up to 250°C without significant loss in efficiency, useful for planetary atmosphere analyses (Akapo, 1995).
NMR Signal Delineation : Nidiry (2012) utilized HSQC to delineate 1H NMR and 13C NMR signals of octadecyl derivatives, aiding in confirming their isomerization (Nidiry, 2012).
properties
IUPAC Name |
octadecyl pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJNEIVBJLMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333726 | |
Record name | Octadecyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl isonicotinate | |
CAS RN |
103225-02-1 | |
Record name | Octadecyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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